methanone CAS No. 682807-39-2](/img/structure/B12540824.png)
[3-(4-Bromophenyl)oxiran-2-yl](4-methyl-1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)oxiran-2-ylmethanone is a chemical compound characterized by the presence of a bromophenyl group, an oxirane ring, and an imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)oxiran-2-ylmethanone typically involves the reaction of 4-bromobenzaldehyde with an appropriate epoxide and imidazole derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromophenyl)oxiran-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azido or thiocyanato derivatives.
Aplicaciones Científicas De Investigación
3-(4-Bromophenyl)oxiran-2-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromophenyl)oxiran-2-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imidazole moiety can interact with metal ions or other active sites, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Fluorophenyl)oxiran-2-ylmethanone
- 3-(4-Chlorophenyl)oxiran-2-ylmethanone
- 3-(4-Methylphenyl)oxiran-2-ylmethanone
Uniqueness
The presence of the bromine atom in 3-(4-Bromophenyl)oxiran-2-ylmethanone imparts unique reactivity and properties compared to its fluorine, chlorine, or methyl-substituted analogs. This makes it particularly useful in specific synthetic applications and biological studies.
Propiedades
Número CAS |
682807-39-2 |
|---|---|
Fórmula molecular |
C13H11BrN2O2 |
Peso molecular |
307.14 g/mol |
Nombre IUPAC |
[3-(4-bromophenyl)oxiran-2-yl]-(4-methylimidazol-1-yl)methanone |
InChI |
InChI=1S/C13H11BrN2O2/c1-8-6-16(7-15-8)13(17)12-11(18-12)9-2-4-10(14)5-3-9/h2-7,11-12H,1H3 |
Clave InChI |
QIZDTTGPXAXGSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C=N1)C(=O)C2C(O2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(2-bromoacetyl)amino]-N-phenylheptanamide](/img/structure/B12540747.png)

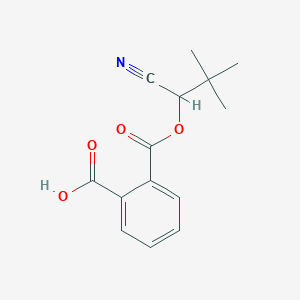
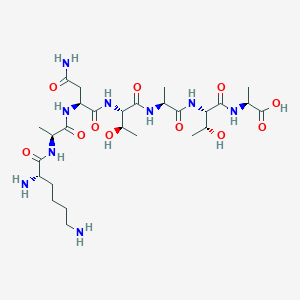
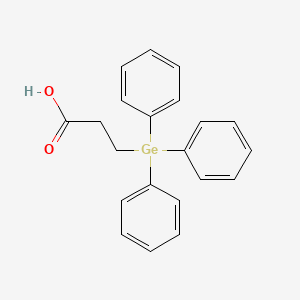
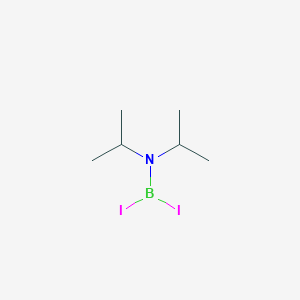
![2-[(1,1-Dichloro-2-cyclohexyl-2,2-difluoroethyl)sulfanyl]pyridine](/img/structure/B12540779.png)
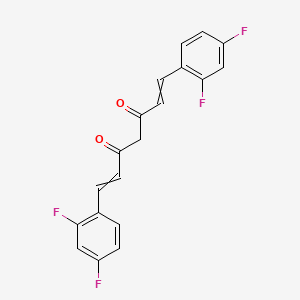
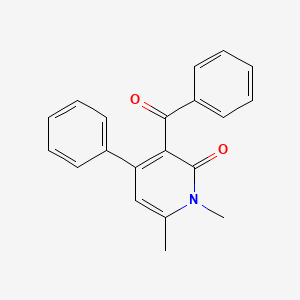
![4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12540787.png)
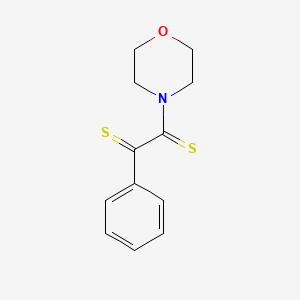
![N-Butyl-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12540796.png)

![3-{[Methyl(phenyl)boranyl]oxy}propyl acetate](/img/structure/B12540807.png)
